2-Hydroxyethyl acetate is an organic compound with the molecular formula C₄H₈O₃ and a CAS number of 542-59-6. It is classified as a glycol ether and is characterized by its colorless, almost odorless liquid form. This compound is soluble in various solvents, including water, alcohol, ether, benzene, and toluene, and it exhibits combustible properties . Its structure consists of an ethyl group attached to a hydroxyl group and an acetate moiety, making it a versatile chemical in various applications.
For example, EGMA can be used as a humectant in cosmetics and pharmaceuticals to retain moisture.
EGMA is considered to have moderate toxicity with a low oral LD50 (lethal dose 50%) in rats. It can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.
Here are some safety considerations when handling EGMA:
The molecular mechanism primarily involves its conversion to acetyl-CoA, which plays a central role in many biochemical pathways.
Several methods exist for synthesizing 2-hydroxyethyl acetate:
These methods vary in complexity and yield, with direct esterification being the most common approach due to its straightforwardness .
2-Hydroxyethyl acetate has diverse applications across various industries:
Several compounds share structural similarities with 2-hydroxyethyl acetate. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethylene glycol acetate | C₄H₈O₂ | Used as a solvent; less polar than 2-hydroxyethyl acetate. |
Ethyl acetate | C₄H₈O₂ | Common solvent; more volatile than 2-hydroxyethyl acetate. |
Propylene glycol acetate | C₅H₁₀O₂ | Similar solvent properties; used in food applications. |
Uniqueness of 2-Hydroxyethyl Acetate: Unlike ethyl acetate, which is highly volatile, 2-hydroxyethyl acetate has better solubility in water and lower volatility, making it suitable for different applications where prolonged exposure or stability is required.
Corrosive